2,5-Dimethylthiophene-3-carbonitrile

Physicochemical profiling Drug-likeness optimization ADME prediction

Liquid unsubstituted thiophene-3-carbonitriles complicate precise weighing and alter cycloaddition outcomes. This crystalline 2,5-dimethyl analog (mp 60-62°C) ensures accurate parallel synthesis loading. Key advantages: - Solid form vs. liquid parent (CAS 1641-09-4); 0.8 LogP difference (2.1 vs 1.3) shifts partitioning - TPSA 52 Ų, zero HBD, MW 137.2 - fits fragment-based CNS/PPI criteria - Nitrile enables 4+ pathways (hydrolysis, reduction, tetrazole, nitrile oxide). Direct replacement for 2-amino analog (CAS 4651-94-9) where HBD is undesired.

Molecular Formula C7H7NS
Molecular Weight 137.20 g/mol
Cat. No. B12077764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylthiophene-3-carbonitrile
Molecular FormulaC7H7NS
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C#N
InChIInChI=1S/C7H7NS/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3
InChIKeyWVDRPXZCCUCIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylthiophene-3-carbonitrile: Chemical Identity & Specifications


2,5-Dimethylthiophene-3-carbonitrile (CAS 31883-38-2) is a heterocyclic building block belonging to the thiophene-3-carbonitrile class, characterized by a thiophene ring bearing methyl substituents at the 2- and 5-positions and a nitrile group at the 3-position [1]. With a molecular formula of C₇H₇NS and a molecular weight of 137.20 g·mol⁻¹, it is commercially available at purities of ≥95% to ≥98% from multiple suppliers . The compound is a solid at ambient temperature (mp 60–62 °C, bp 250–252 °C), which distinguishes its handling profile from the liquid unsubstituted parent thiophene-3-carbonitrile [2]. Its primary utility lies in serving as a key synthetic intermediate for constructing thieno[2,3-d]pyrimidine scaffolds and other fused heterocycles of pharmaceutical relevance [3].

Synthetic fit Thieno[2,3-d]pyrimidine scaffold precursor
Handling Crystalline solid supports accurate gravimetric dispensing
Physicochemical profile Intermediate LogP supports permeability-solubility balance in fragment design

2,5-Dimethylthiophene-3-carbonitrile: Why Substitution Fails


Within the thiophene-3-carbonitrile family, even small structural alterations produce large shifts in physicochemical and reactivity profiles that preclude generic substitution. The unsubstituted parent thiophene-3-carbonitrile (CAS 1641-09-4) is a liquid (bp 82 °C at 10 mmHg) with an XLogP3-AA of 1.3, while 2,5-dimethylthiophene-3-carbonitrile is a crystalline solid (mp 60–62 °C) with an XLogP3-AA of 2.1—a greater than 0.8 log unit increase that substantially alters partitioning behavior and formulation handling [1][2]. The 2-amino analog (2-amino-4,5-dimethylthiophene-3-carbonitrile, CAS 4651-94-9) introduces a hydrogen bond donor, raising the topological polar surface area from 52 Ų to approximately 78 Ų and significantly modifying permeability characteristics [1][3]. Consequently, procurement of the correct derivative is essential: substituting the target compound with a generic analog risks failed cyclization yields in thieno[2,3-d]pyrimidine synthesis, altered reactivity in cycloaddition reactions, and non-comparable screening outcomes in structure–activity relationship studies [4][5].

Crystalline solid (mp 60–62 °C) Enables accurate weighing, low volatility
Unsubstituted parent is liquid Volatility and spill risk may alter stoichiometry
TPSA 52 Ų, 0 HBD Favorable passive permeability profile
2-Amino analog adds HBD, higher TPSA May reduce membrane permeation; alters biological readout
Nitrile at position 3 Enables cycloaddition, hydrolysis, tetrazole formation
Non-nitrile analog lacks reactive handle Synthetic versatility lost; library diversity restricted

2,5-Dimethylthiophene-3-carbonitrile: Differentiation Evidence


Lipophilicity Comparison and Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 2.1, compared to 1.3 for the unsubstituted parent thiophene-3-carbonitrile and approximately 2.47 (LogP) for the 2-amino-4,5-dimethyl analog [1][2]. This positions 2,5-dimethylthiophene-3-carbonitrile in an intermediate lipophilicity range (ΔLogP = +0.8 vs. parent; ΔLogP ≈ −0.37 vs. 2-amino analog). The 2,5-dimethylthiophene (non-carbonitrile) comparator has an XLogP3-AA of 2.4, which is higher than the target compound despite lacking the polar nitrile group, reflecting the dominant contribution of the methyl substituents to overall hydrophobicity [1].

Lipophilicity comparison
Cross-study comparable
ΔXLogP3-AA = +0.8 (vs parent); intermediate range
Intermediate LogP supports balanced solubility–permeability profile
Computed values; experimental logD recommended
Physicochemical profiling Drug-likeness optimization ADME prediction

TPSA and Hydrogen Bond Donor Profile

2,5-Dimethylthiophene-3-carbonitrile has a computed TPSA of 52 Ų, 0 hydrogen bond donors (HBD), and 2 hydrogen bond acceptors (HBA) [1]. In contrast, the 2-amino analog (2-amino-4,5-dimethylthiophene-3-carbonitrile) possesses a significantly higher PSA of approximately 78 Ų, 1 HBD, and 3 HBA [2][3]. The 26 Ų difference in TPSA and the presence of an additional H‑bond donor in the 2-amino analog both disfavor passive membrane permeation. The non‑carbonitrile analog (2,5-dimethylthiophene) has an even lower TPSA of 28.2 Ų but lacks the synthetic handle provided by the nitrile group [1].

TPSA & HBD profile
Cross-study comparable
TPSA 52 Ų; HBD 0 (vs analog 78 Ų, HBD 1)
Lower TPSA and zero HBD favor passive permeability
Computed; may differ from experimental PSA
Drug design Bioavailability prediction Blood–brain barrier penetration

Physical Form and Thermal Stability

2,5-Dimethylthiophene-3-carbonitrile is a crystalline solid with a melting point of 60–62 °C and an atmospheric boiling point of 250–252 °C [1]. In contrast, the unsubstituted parent thiophene-3-carbonitrile (CAS 1641-09-4) is a clear liquid at room temperature with a boiling point of only 82 °C at 10 mmHg (approximately 205 °C at atmospheric pressure) . This solid‑vs‑liquid distinction has direct consequences: the solid target compound can be weighed accurately on standard analytical balances without volatility losses, stored at 2–8 °C in sealed dry conditions, and shipped at ambient temperature as non‑hazardous material .

Physical form
Cross-study comparable
Solid (mp 60–62 °C) vs liquid parent
Solid form reduces volatility and simplifies weighing
Supplier-reported thermal properties
Laboratory handling Storage stability Formulation development

Synthetic Utility: Thieno[2,3-d]pyrimidine Intermediate

2,5-Dimethylthiophene-3-carbonitrile and its 2-amino derivative serve as direct precursors for thieno[2,3-d]pyrimidine synthesis. In a 2022 study, 2-amino-4,5-dimethylthiophene-3-carbonitrile was obtained via modified Gewald reaction from butan-2-one, malononitrile, and elemental sulfur, then converted in one pot with trifluoroacetic acid and POCl₃ to the key intermediate 4-chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine [1]. Sixteen fluorinated thieno[2,3-d]pyrimidine derivatives (IIIa–IIIp) were subsequently synthesized. The most active compounds, IIIc and IIIf, exhibited IC₅₀ values of 1.44 μmol/L and 1.47 μmol/L against MCF-7 and HepG2 cells, respectively—significantly more potent than the positive control gefitinib [1]. For comparison, the parallel solid-phase synthesis of 2,4,5-trisubstituted thiophene-3-carbonitrile derivatives using a traceless linker strategy achieved good overall yields across a diverse library [2].

Synthetic utility
Class-level inference
Derived IC₅₀ 1.44 μmol/L (MCF-7)
Reported cell-model response context for thienopyrimidine library
Derivative-dependent; evaluate synthetic scalability
Heterocyclic synthesis Medicinal chemistry building blocks Gewald reaction applications

Nitrile Group Reactivity vs. Non-Nitrile Analog

The nitrile group at position 3 of the target compound enables several therapeutically relevant transformations that are impossible with 2,5-dimethylthiophene (which carries only methyl substituents). These include: (i) hydrolysis to the corresponding amide or carboxylic acid; (ii) reduction to the aminomethyl derivative; (iii) [3+2] cycloaddition with azides to form tetrazole bioisosteres; and (iv) conversion to nitrile oxide for 1,3-dipolar cycloaddition with styrene [1][2]. Quantitative kinetic studies by Krayushkin et al. demonstrated that the rate of 1,3-dipolar cycloaddition of thiophenecarbonitrile oxides with styrene is modulated by both electronic and steric factors of ring substituents, with dimethyl substitution providing a measurable steric influence relative to mono‑alkyl or unsubstituted analogs [1].

Nitrile reactivity
Class-level inference
4+ pathways: hydrolysis, reduction, cycloaddition, tetrazole
Nitrile enables diverse synthetic elaboration
Steric modulation by flanking methyl groups
Functional group interconversion Dipolar cycloaddition Tetrazole synthesis

Antifungal SAR: Cycloalkyl vs. Dimethyl Substitution

In a systematic SAR study of 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives evaluated against 42 clinical Candida isolates and 2 Cryptococcus isolates, the nature of the 4,5-substituent was found to be a critical determinant of antifungal activity [1][2]. Cyclohexyl-substituted compounds (4d–f) exhibited the most potent antifungal activity, while dimethyl-substituted analogs occupied a distinct activity cluster with moderate potency. The study demonstrated that the presence of a cycloalkyl ring linked to the thiophene moiety is essential for high antifungal activity, with dimethyl substitution providing a structurally simpler, synthetically more accessible alternative for initial screening libraries [1]. Fluconazole and amphotericin B served as clinical comparators.

Antifungal SAR context
Class-level inference
Dimethyl substitution yields distinct activity cluster vs cyclohexyl
Supports antifungal screening library exploration
Class-level inference; MIC data from clinical isolates
Antifungal drug discovery Structure–activity relationship (SAR) Candida and Cryptococcus

2,5-Dimethylthiophene-3-carbonitrile: Procurement & Application Scenarios


Thieno[2,3-d]pyrimidine Library Synthesis

Based on the demonstrated conversion of 2-amino-4,5-dimethylthiophene-3-carbonitrile to thieno[2,3-d]pyrimidine derivatives with IC₅₀ values as low as 1.44 μmol/L against MCF-7 cells (surpassing gefitinib), 2,5-dimethylthiophene-3-carbonitrile is the recommended procurement choice for laboratories initiating heterocyclic antitumor library synthesis [1]. The solid physical form (mp 60–62 °C) simplifies accurate weighing for parallel synthesis formats, while the intermediate LogP (2.1) ensures that derived libraries occupy a drug-like physicochemical space [2][3].

Nitrile-Based Diversity-Oriented Synthesis

The nitrile functionality at position 3 enables four or more distinct transformation pathways (hydrolysis to amide/carboxylic acid, reduction to aminomethyl, [3+2] cycloaddition to tetrazole, and nitrile oxide generation for 1,3-dipolar cycloaddition), while the flanking 2,5-dimethyl groups provide steric modulation of cycloaddition rates as documented by Krayushkin et al. [1][2]. This combination makes the compound a cost-effective single intermediate for generating diverse screening collections from one procurement.

Antifungal SAR Exploration

The antifungal SAR studies by de Lima et al. establish that dimethyl substitution at the 4,5-positions yields a distinct activity cluster separable from cycloalkyl-substituted analogs [1]. Laboratories seeking to map the antifungal chemical space around the thiophene-3-carbonitrile core should procure this compound as a structurally minimal, commercially available entry point before committing to the more elaborate synthesis of cyclohexyl or cycloheptyl derivatives.

Physicochemical Fragment Library Design

With a TPSA of 52 Ų, zero hydrogen bond donors, and an XLogP3-AA of 2.1, 2,5-dimethylthiophene-3-carbonitrile satisfies key fragment-based drug discovery criteria (MW < 140 Da, TPSA < 60 Ų, no HBD, LogP between 1 and 2.5) [1]. These properties distinguish it from the 2-amino analog (TPSA ≈ 78 Ų, 1 HBD) and make it a preferred procurement option for fragment libraries targeting CNS or intracellular protein–protein interaction sites where passive permeability is essential [2].

Application
Selection Property
Validation Focus
Thieno[2,3-d]pyrimidine library synthesis
Solid form, intermediate LogP
Reaction yield and structural diversity
Nitrile-based diversity-oriented synthesis
Multiple functional group interconversion pathways
Cycloaddition rate modulation and tetrazole formation
Antifungal SAR exploration
Dimethyl-substituted scaffold accessibility
Antifungal activity cluster mapping
Fragment library design
Low TPSA, zero HBD, moderate LogP
Passive permeability compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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